molecular formula C14H11ClFNO3S B2811956 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide CAS No. 1171962-94-9

2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide

Cat. No.: B2811956
CAS No.: 1171962-94-9
M. Wt: 327.75
InChI Key: IOKDTQBHBFJXRP-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, and methylsulfonyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide typically involves multiple steps, including halogenation, sulfonylation, and amide formation. One common synthetic route is as follows:

    Halogenation: The starting material, 2-chlorobenzoyl chloride, undergoes halogenation to introduce the fluoro group at the 6-position.

    Sulfonylation: The intermediate product is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Amide Formation: Finally, the sulfonylated intermediate reacts with 4-aminophenylamine to form the desired benzamide compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylsulfonyl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfonyl group can modulate its solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide
  • 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzenesulfonamide
  • 2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzylamine

Uniqueness

2-chloro-6-fluoro-N-(4-(methylsulfonyl)phenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the methylsulfonyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(4-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3S/c1-21(19,20)10-7-5-9(6-8-10)17-14(18)13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKDTQBHBFJXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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